molecular formula C22H23ClN2O3S B2453986 1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1286714-46-2

1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2453986
CAS No.: 1286714-46-2
M. Wt: 430.95
InChI Key: DSRRCNDZWQIVGR-UHFFFAOYSA-N
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Description

1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is an intriguing chemical compound with diverse applications in various fields

Preparation Methods

Synthetic routes and reaction conditions : The synthesis typically begins with the creation of an intermediate piperidine derivative, followed by the introduction of the chlorobenzo[d]thiazolyl group under specific reaction conditions like heating or use of suitable catalysts. The final step involves attaching the methoxyphenyl group through a series of chemical reactions such as etherification or coupling reactions. Industrial production methods : In an industrial setting, the production process is scaled up using large-scale reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the compound. Advanced purification techniques such as chromatography or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of reactions it undergoes : This compound is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Oxidation can alter its functional groups, while reduction reactions can modify its chemical structure to form different derivatives. Common reagents and conditions used in these reactions : Oxidizing agents like potassium permanganate or chromium trioxide can facilitate oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are used in reduction reactions. Substitution reactions often require catalysts or solvents to proceed efficiently. Major products formed from these reactions : The major products formed depend on the specific reaction type. For instance, oxidation might yield an oxide derivative, whereas reduction could produce a hydrogenated version of the compound.

Scientific Research Applications

Chemistry : In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable starting material in organic synthesis. Biology : In biological research, this compound can be utilized as a molecular probe to study biological processes and interactions. Its unique structure enables it to interact with specific biological targets. Medicine : Its potential medicinal properties are being explored for the development of new drugs. It may act on certain biological pathways to exert therapeutic effects. Industry : In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action for 1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. Upon binding, it can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, impacting cellular pathways and processes.

Comparison with Similar Compounds

When compared to other similar compounds, such as benzothiazole derivatives or piperidine-based molecules, 1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one stands out due to its unique combination of functional groups. This combination provides distinct reactivity and potential applications, making it a compound of interest in both research and industrial fields. Similar compounds include benzothiazole-4-yl-piperidines and chlorobenzo[d]thiazolyl ethers.

Properties

IUPAC Name

1-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-27-16-8-5-15(6-9-16)7-10-20(26)25-13-11-17(12-14-25)28-22-24-21-18(23)3-2-4-19(21)29-22/h2-6,8-9,17H,7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRRCNDZWQIVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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